molecular formula C18H25NO4 B581088 Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate CAS No. 1338930-81-6

Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate

Cat. No.: B581088
CAS No.: 1338930-81-6
M. Wt: 319.401
InChI Key: LMLJPBDVJHMXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate (CAS: 1363166-02-2) is a piperidine-based compound with a carbobenzoxy (Cbz) protecting group at the 1-position, an ethyl substituent at the 3-position, and an ethyl ester functional group. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, agrochemicals, and fine chemicals due to its modular structure, which allows for selective deprotection and further functionalization .

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-3-18(16(20)22-4-2)11-8-12-19(14-18)17(21)23-13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLJPBDVJHMXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate typically involves the reaction of 3-ethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The crude product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Soluble in organic solvents like DMSO, methanol, and ethyl acetate.
  • Storage : Stable at room temperature (RT) but sensitive to moisture. Stock solutions stored at -20°C or -80°C retain integrity for 1–6 months .

The structural and functional nuances of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate can be better understood through comparison with related piperidine derivatives. Below is a detailed analysis:

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Protecting Group 3-Position Substituent Ester Group CAS Number Key Applications
This compound C₁₇H₂₃NO₄ 305.37 Cbz Ethyl Ethyl 1363166-02-2 Pharmaceutical intermediates
Mthis compound C₁₆H₂₁NO₄ 291.35 Cbz Ethyl Methyl 1363166-02-2 Discontinued; similar research use
Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate C₁₆H₂₉NO₄ 299.41 Boc Isopropyl Ethyl 1363166-24-8 Agrochemical synthesis
Ethyl 1-Boc-3-piperidinecarboxylate C₁₃H₂₃NO₄ 265.33 Boc H Ethyl N/A Versatile building block
Ethyl 1-Methyl-3-piperidinecarboxylate C₉H₁₇NO₂ 187.24 Methyl H Ethyl 97981 (PubChem) Simplified synthetic routes
Ethyl 1-benzylpiperidine-3-carboxylate C₁₅H₁₉NO₂ 245.32 Benzyl H Ethyl 72551-53-2 Hydrogenolysis-dependent deprotection

Key Differences and Implications

Protecting Groups: Cbz vs. Boc: The Cbz group (cleaved via hydrogenolysis) offers stability under acidic conditions, whereas the Boc group (removed with trifluoroacetic acid) is acid-labile. This dictates compatibility with reaction conditions; e.g., Boc-protected derivatives are preferred in acid-sensitive syntheses . Benzyl: Benzyl-protected analogues (e.g., Ethyl 1-benzylpiperidine-3-carboxylate) are less stable under hydrogenation but useful in orthogonal protection strategies .

Isopropyl in Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate further increases steric bulk, which may influence binding affinity in drug-receptor interactions .

Ester Group Variations :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters, enhancing membrane permeability in drug candidates. Mthis compound, however, is discontinued, suggesting challenges in stability or synthesis scalability .

Synthetic Utility :

  • Compounds like Ethyl 1-Boc-3-piperidinecarboxylate are favored in automated synthesis due to Boc’s compatibility with solid-phase peptide synthesis (SPPS) .
  • The target compound’s Cbz group is advantageous in hydrogenation-based deprotection workflows common in natural product synthesis .

Biological Activity

Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a carbobenzoxy (Cbz) protective group, which plays a crucial role in its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted at the 1 and 3 positions, with an ethyl group at the 3-position and a carboxylate ester functionality. The Cbz group protects the nitrogen atom, influencing the compound's reactivity and selectivity in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to alterations in biochemical pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Recent studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
    • The structure–activity relationship (SAR) indicates that modifications to the piperidine ring can significantly influence anticancer efficacy .
  • Neuroactive Effects :
    • Some derivatives have been reported to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. This suggests a role in treating neurodegenerative diseases or mood disorders .
  • Enzyme Inhibition :
    • The compound has been utilized in studies focusing on enzyme inhibitors, particularly in the context of cholinesterase inhibition relevant for Alzheimer's disease therapy. The introduction of piperidine moieties has been shown to enhance brain exposure and improve inhibition profiles against acetylcholinesterase (AChE) .

Research Findings

A variety of studies have explored the properties and applications of this compound:

Study FocusFindings
Anticancer ActivityEnhanced cytotoxicity against FaDu cells; structural modifications improve efficacy .
Neurotransmitter InteractionPotential modulation of neurotransmitter systems; implications for mood disorders .
Enzyme InhibitionEffective AChE inhibitors; improved brain penetration noted in modified derivatives .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study evaluated the efficacy of a piperidine derivative against breast cancer cell lines (MDA-MB-231). Results indicated significant apoptosis induction compared to control groups, suggesting that structural features enhance interaction with cellular targets .
  • Neuropharmacological Evaluation :
    • Research assessing the neuroactive properties found that derivatives could modulate receptor activity associated with cognitive functions, indicating potential for development into therapeutic agents for Alzheimer's disease .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate, and how can purity be ensured? A:

  • Key Steps :
    • Protection : Introduce the Cbz (carbobenzoxy) group to the piperidine nitrogen using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
    • Alkylation : Introduce the ethyl group at the 3-position via nucleophilic substitution or Grignard reactions, ensuring regioselectivity with steric and electronic control .
    • Esterification : React the carboxyl intermediate with ethanol in the presence of acid catalysts (e.g., H₂SO₄) to form the ethyl ester .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC or HPLC .

Advanced Reaction Mechanisms

Q: What competing side reactions occur during alkylation of the piperidine ring, and how are they minimized? A:

  • Side Reactions :
    • Over-alkylation at the piperidine nitrogen.
    • Ring-opening under strong acidic/basic conditions.
  • Mitigation :
    • Use bulky bases (e.g., LDA) to deprotonate selectively .
    • Optimize temperature (-78°C to 0°C) to suppress undesired pathways .
    • Monitor intermediates via 1H^{1}\text{H} NMR to detect byproducts early .

Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A:

  • 1H^{1}\text{H}/13C^{13}\text{C} NMR :
    • Piperidine protons (δ 1.2–3.5 ppm) and ester carbonyl (δ 170–175 ppm).
    • Cbz aromatic protons (δ 7.2–7.4 ppm) .
  • IR Spectroscopy :
    • Ester C=O stretch (~1720 cm⁻¹) and Cbz N-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry :
    • Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., 307.4 g/mol) .

Computational Modeling

Q: How can computational methods predict the compound’s reactivity or biological interactions? A:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the ester and Cbz groups .
  • MD Simulations : Assess stability in solvent (e.g., water, DMSO) to guide solubility experiments .

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported spectroscopic data? A:

  • Cross-Validation : Compare with structurally analogous compounds (e.g., Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate) .
  • Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation/degradation .
  • Statistical Analysis : Apply multivariate regression to correlate solvent polarity with chemical shift variations in NMR .

Biological Activity Assessment

Q: What in vitro assays are suitable for preliminary evaluation of bioactivity? A:

  • Enzyme Inhibition : Test against serine proteases or kinases using fluorometric assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ calculations .
  • Membrane Permeability : Perform Caco-2 cell monolayer studies to predict oral bioavailability .

Crystallographic Analysis

Q: How is X-ray crystallography applied to resolve the compound’s 3D structure? A:

  • Crystal Growth : Use vapor diffusion (e.g., ethanol/water) to obtain single crystals .
  • Data Collection : Employ SHELX programs (SHELXD for solution, SHELXL for refinement). Resolve disorder in the ethyl or Cbz groups with restraints .
  • Validation : Check R-factors (<0.05) and electron density maps for missing/ambiguous atoms .

Safety and Handling Protocols

Q: What safety precautions are essential during synthesis and handling? A:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl chloroformate) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.